molecular formula C24H30N2O2 B2594254 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851407-17-5

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2594254
CAS No.: 851407-17-5
M. Wt: 378.516
InChI Key: WMRAKUFGPRXNHP-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.516. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

One significant application of compounds related to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is in antiviral research. Göktaş et al. (2012) explored the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety and evaluated their activity against influenza A and B viruses. The study highlighted that specific derivatives exhibited potent inhibitory effects, acting as fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012).

Synthesis and Properties

D’yachenko et al. (2019) investigated the synthesis of Ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)oxamides, providing insights into their yield and properties. This research contributes to understanding the chemical synthesis and properties of adamantane derivatives, expanding the potential applications in various fields (D’yachenko et al., 2019).

Catalytic Synthesis

The catalytic synthesis of N-Aryladamantane-1-carboxamides was explored by Shishkin et al. (2020), who synthesized these compounds through a reaction involving adamantane-1-carboxylic acid and aromatic amines. This research is crucial for developing efficient synthetic methods for producing adamantane derivatives (Shishkin et al., 2020).

Serotonin Receptor Antagonism

Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and tested them for their potency as 5-HT2 receptor antagonists. The findings contribute to the development of novel compounds for potential therapeutic applications in treating conditions related to serotonin receptor dysfunctions (Fujio et al., 2000).

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-14-3-4-15(2)21-20(14)10-19(22(27)26-21)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRAKUFGPRXNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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